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# LC-MS/MS method for Pascaine quantification in plasma

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An LC-MS/MS method for the quantification of **Pascaine** in human plasma has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies.

#### Introduction

**Pascaine** is a novel small molecule inhibitor under investigation for its therapeutic potential. To support its clinical development, a reliable and sensitive bioanalytical method is required to accurately measure its concentration in plasma.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, selectivity, and throughput.[2][3] This application note describes a validated LC-MS/MS method for the quantification of **Pascaine** in human plasma, which is crucial for pharmacokinetic assessments.[4]

# **Experimental**Materials and Reagents

- **Pascaine** reference standard (purity >99%)
- Pascaine-d4 (internal standard, IS) (purity >99%)
- Acetonitrile (LC-MS grade)



- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Human plasma (K2-EDTA)

#### Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
- Analytical Column: Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm

#### **LC-MS/MS Conditions**

The chromatographic separation was achieved using a gradient elution on a C18 column.[1][5] The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM).

Table 1: LC-MS/MS Parameters



Parameter	Value		
Liquid Chromatography			
Column	Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm		
Mobile Phase A	0.1% Formic acid in Water		
Mobile Phase B	0.1% Formic acid in Acetonitrile		
Flow Rate	0.4 mL/min		
Injection Volume	5 μL		
Column Temperature	40 °C		
Gradient	5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 5% B in 0.1 min, hold for 0.4 min		
Mass Spectrometry			
Ionization Mode	Electrospray Ionization (ESI), Positive		
MRM Transition (Pascaine)	Q1: m/z 350.2 -> Q3: m/z 180.1		
MRM Transition (IS)	Q1: m/z 354.2 -> Q3: m/z 184.1		
Collision Energy (Pascaine)	25 eV		
Collision Energy (IS)	25 eV		
Source Temperature	550 °C		
IonSpray Voltage	5500 V		

### **Protocol**

# Standard and Quality Control (QC) Sample Preparation

- Prepare stock solutions of **Pascaine** and **Pascaine**-d4 (IS) in methanol at a concentration of 1 mg/mL.
- Prepare working standard solutions of **Pascaine** by serial dilution of the stock solution with 50% methanol.



Prepare calibration curve standards (1-1000 ng/mL) and QC samples (3, 30, 300, 800 ng/mL) by spiking the working standard solutions into blank human plasma.[5]

# **Sample Preparation (Protein Precipitation)**

Protein precipitation is a common and efficient method for sample clean-up in bioanalysis.[2][6]

- To 50 μL of plasma sample (calibrator, QC, or unknown), add 150 μL of the internal standard working solution (100 ng/mL Pascaine-d4 in acetonitrile).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer 100 μL of the supernatant to a clean 96-well plate.
- Add 100 μL of water to each well.
- Seal the plate and inject 5 μL into the LC-MS/MS system.



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Experimental workflow for **Pascaine** quantification in plasma.

## **Results and Discussion**

The method was validated according to regulatory guidelines.[3]

# **Linearity and Sensitivity**

The calibration curve was linear over the concentration range of 1-1000 ng/mL, with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to



be 1 ng/mL.

## **Precision and Accuracy**

The intra- and inter-day precision and accuracy were evaluated at four QC levels. The results are summarized in Table 2.

Table 2: Precision and Accuracy Data

QC Level (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ (1)	5.2	103.5	6.8	101.2
Low QC (3)	4.8	98.7	5.9	99.5
Mid QC (300)	3.5	101.2	4.2	100.8
High QC (800)	2.9	99.1	3.8	98.9

## **Recovery and Matrix Effect**

The extraction recovery of **Pascaine** was consistent across the QC levels, ranging from 85.3% to 92.1%. The matrix effect was found to be negligible, with the ion suppression/enhancement within acceptable limits.

# Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of **Pascaine** in human plasma. The method meets the requirements for bioanalytical method validation and can be successfully applied to support pharmacokinetic studies in drug development.[2]

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